molecular formula C5H10F3N B3030944 (2S)-1,1,1-trifluoro-3-methylbutan-2-amine CAS No. 1131737-01-3

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine

Cat. No.: B3030944
CAS No.: 1131737-01-3
M. Wt: 141.13
InChI Key: YGGUXSPKQBCCRM-BYPYZUCNSA-N
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Description

(2S)-1,1,1-Trifluoro-3-methylbutan-2-amine is a chiral amine compound characterized by a stereogenic center and a terminal trifluoromethyl group, with the molecular formula C 5 H 10 F 3 N and a molecular weight of 141.14 g/mol . The compound is a clear liquid with a density of approximately 1.070 g/mL and a boiling point of 109 °C . The incorporation of the trifluoromethyl group is a key strategy in medicinal chemistry and agrochemical research. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability. As a chiral building block, this (2S)-enantiomer is of high value for the asymmetric synthesis of more complex molecules, enabling the development of pharmaceuticals and other fine chemicals with specific stereochemical requirements . Handling and Safety: This compound is classified as a highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314) . It must be handled with appropriate personal protective equipment in a well-ventilated place, using non-sparking tools. For safe storage, keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, under an inert atmosphere and in a dark place . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGUXSPKQBCCRM-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654236
Record name (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131737-01-3
Record name (2S)-1,1,1-Trifluoro-3-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2s 1,1,1 Trifluoro 3 Methylbutan 2 Amine and Its Stereoisomers

Asymmetric Synthesis Approaches

The development of catalytic enantioselective methods for preparing α-trifluoromethyl amines has expanded significantly alongside the increasing use of fluorine in pharmaceuticals. nih.govacs.org The majority of stereoselective syntheses, however, have historically relied on diastereoselective reactions using chiral reagents or auxiliaries. acs.org General strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the stereoselective addition of various nucleophiles to trifluoromethyl imines. nih.govnih.gov These methods provide access to both α-secondary and α-tertiary amines. nih.gov

Enantioselective Routes to α-Branched and α,α-Dibranched Amines

Chiral α-branched amines are critical structural motifs found in numerous pharmaceutical agents and natural products. iupac.org The creation of these structures, particularly those containing a trifluoromethyl group, requires precise stereochemical control. Catalytic asymmetric synthesis represents a powerful approach, with methods like the hydrogenation of trifluoromethyl imines using chiral metal or organic catalysts showing high enantioselectivity. nih.gov

Another prominent strategy involves the nucleophilic addition of organometallic reagents to imines. nih.gov The challenge often lies in controlling the facial selectivity of the addition to the C=N double bond. This has led to the development of numerous strategies, including the use of chiral catalysts and, most notably for this discussion, the temporary installation of a chiral auxiliary. iupac.org

Chiral Auxiliary-Mediated Synthesis of Trifluoromethylated Amines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. This approach is highly reliable and has been extensively applied to the synthesis of chiral amines.

Oxazolidinones, often referred to as Evans' auxiliaries, are highly effective in controlling the stereochemistry of enolate reactions. rsc.org These auxiliaries are typically attached to a carboxylic acid to form an N-acyl oxazolidinone. Deprotonation generates a rigid chelated enolate, which blocks one face of the enolate and directs incoming electrophiles to the opposite face, thus ensuring high diastereoselectivity.

This methodology can be applied to the synthesis of precursors for trifluoromethylated amines. For instance, a diastereoselective alkylation of an oxazolidinone-derived enolate can be used to set the desired stereocenter. The resulting product can then be converted to the target amine through multi-step sequences, which may involve transformations like a Curtius rearrangement. nih.gov The oxazolidinone auxiliary can be cleaved hydrolytically or reductively and recovered with high efficiency. nih.gov

Below is a table summarizing typical transformations using oxazolidinone auxiliaries.

Auxiliary TypeReactionElectrophile/ReagentDiastereoselectivity (dr)
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric Aldol ReactionAldehydes>95:5
(S)-4-Benzyl-2-oxazolidinoneAsymmetric AlkylationAlkyl Halides>98:2
(S)-4-Isopropyl-2-oxazolidinoneMichael Additionα,β-Unsaturated Esters>99:1

This table presents generalized data for illustrative purposes.

Pseudoephedrine is an inexpensive and highly effective chiral auxiliary for the asymmetric synthesis of α-branched carbonyl compounds. acs.org Both enantiomers are commercially available. wikipedia.org In a typical application, pseudoephedrine is acylated to form a tertiary amide. Deprotonation of this amide with a strong base generates a conformationally rigid lithium enolate, where the lithium cation is chelated by the enolate oxygen and the auxiliary's hydroxyl group. This rigid structure effectively shields one face of the enolate, leading to highly diastereoselective alkylation upon reaction with an electrophile. acs.org

The resulting α-branched amide can be converted into a variety of functional groups, including carboxylic acids, alcohols, and ketones, with high enantiomeric purity. acs.org To synthesize a target amine like (2S)-1,1,1-trifluoro-3-methylbutan-2-amine, the elaborated amide could be subjected to a Hofmann or Curtius rearrangement. As an alternative to pseudoephedrine, which is regulated in many regions, pseudoephenamine has been shown to be a versatile and often superior chiral auxiliary, particularly in reactions that form quaternary carbon centers. nih.govharvard.edu

AuxiliarySubstrate TypeElectrophileDiastereoselectivity (dr)
(1S,2S)-PseudoephedrinePropionamideBenzyl (B1604629) bromide>99:1
(1S,2S)-PseudoephedrineAcetamideIsopropyl iodide95:5
(1R,2R)-PseudoephenaminePropionamideMethyl iodide>99:1

This table illustrates typical results from the Myers' asymmetric alkylation methodology.

The use of enantiopure tert-butanesulfinamide, often called Ellman's auxiliary, is one of the most versatile and widely used methods for the asymmetric synthesis of chiral amines. iupac.org The auxiliary is condensed with an aldehyde or ketone to form an N-tert-butanesulfinyl imine. The tert-butanesulfinyl group serves three critical roles: it activates the imine for nucleophilic attack, acts as a powerful chiral directing group, and is easily cleaved under mild acidic conditions to reveal the free amine. iupac.org

For the synthesis of trifluoromethylated amines, two primary strategies involving this auxiliary are employed:

Nucleophilic addition of a trifluoromethyl group (e.g., using TMSCF3 with a fluoride (B91410) initiator) to a non-fluorinated N-tert-butanesulfinyl imine. cas.cn

Addition of various nucleophiles to a trifluoromethyl-containing N-tert-butanesulfinyl imine. nih.gov

The stereochemical outcome is dictated by a transition state model where the nucleophile attacks the imine carbon from the less sterically hindered face, opposite the bulky tert-butyl group. harvard.edu This methodology provides access to a vast range of chiral amines, including α-branched and α,α-dibranched amines, with excellent stereocontrol. cas.cnresearchgate.net

Imine SubstrateNucleophile/ReagentSolventDiastereoselectivity (dr)Yield (%)Reference
N-Sulfinyl-isobutyraldimineTMSCF3 / TBAFTHF98:285 cas.cn
N-Sulfinyl-benzaldimineTMSCF3 / TBATTHF96:491 cas.cn
N-Sulfinyl-3,3,3-trifluoropropanaldimineMeMgBrToluene>99:192 nih.gov
N-Sulfinyl-3,3,3-trifluoropropanaldimineVinylMgBrTHF98:288 nih.gov

TBAF = Tetrabutylammonium fluoride; TBAT = Tetrabutylammonium triphenyldifluorosilicate.

An advanced strategy involves the use of chiral auxiliaries that are themselves fluorinated. cyu.fr Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for reactions like the alkylation, hydroxylation, or fluorination of amide enolates. cyu.fr The presence of fluorine atoms within the auxiliary can significantly influence the transition state of the reaction, often leading to enhanced diastereoselectivity. cyu.fr

Theoretical and experimental studies have suggested that interactions between the fluorine atoms of the auxiliary and the metal cation of the enolate (a fluorine•••Metal interaction) can lead to a more rigid transition state. cyu.fr This enhanced rigidity further improves the facial discrimination during the approach of the electrophile, resulting in excellent stereocontrol. Following the reaction, the fluorous auxiliary can be cleaved and recovered in high yield. cyu.fr This approach represents a sophisticated method for synthesizing chiral molecules, particularly those containing fluorine. cyu.fr

Organocatalytic Strategies for Enantioselective Formation of Chiral Amines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral trifluoromethylated amines, offering an alternative to metal-based catalysts. nih.gov A notable strategy involves the enantioselective isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift. nih.gov This approach has proven effective for accessing a range of both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.gov

The success of this catalytic isomerization is highly dependent on the choice of the chiral organic catalyst. Cinchona alkaloids, particularly modified versions, have been identified as effective catalysts for this transformation. For instance, the discovery of DHQ-7f, a 9-OH cinchona alkaloid, was critical for the successful development of a highly enantioselective isomerization of trifluoromethyl imines. nih.gov The electronic nature of substituents on the catalyst has a dramatic effect on the enantioselectivity of the reaction. nih.gov

Catalyst2'-SubstituentEnantiomeric Excess (ee)
DHQ-7e2'-BrSignificantly Improved
DHQ-7f2'-Cl68%
DHQ-7g2'-methyl quinolineSignificantly Lower

This table illustrates the influence of the 2'-substituent on a cinchona alkaloid catalyst on the enantioselectivity of the isomerization of a trifluoromethyl imine. nih.gov

The reaction conditions, such as temperature, also play a crucial role. For less reactive imines, elevated temperatures are required to achieve high conversion, while still maintaining excellent enantioselectivity. nih.gov Conversely, more reactive imines with strongly electron-withdrawing substituents can achieve optimal enantioselectivity at lower temperatures. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation and Other Transformations in Chiral Amine Synthesis

Metal-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted imines is a common and direct strategy for preparing α-trifluoromethyl amines. nih.gov Various transition-metal catalysts, including those based on palladium, iridium, and ruthenium, have been successfully employed. nih.govrsc.orgresearchgate.net These methods often provide the desired chiral amines in high yields and with excellent enantioselectivities. researchgate.net

One of the challenges in the hydrogenation of ketimines is the potential for E/Z isomerization of the imine substrate, which can affect the enantioselectivity of the reaction. nih.gov The identity of the major imine stereoisomer is dependent on the relative sizes and electronic nature of the substituents on the imine. nih.gov

An efficient palladium/zinc co-catalyzed method for the asymmetric transfer hydrogenation of trifluoromethylated imines has been developed using methanol (B129727) as the hydrogen source. researchgate.net This reaction demonstrates good substrate scope and produces chiral α-trifluoromethylated amines in excellent yields (up to 99%) and with excellent enantioselectivity. researchgate.net

Catalyst SystemHydrogen SourceYieldEnantioselectivity
Iridium/f-ampholH₂up to 99%up to 99% ee
Iridium/f-amphaH₂up to 99%up to 99% ee
Palladium/ZincMethanolup to 99%Excellent

This table summarizes the performance of different metal-catalyzed systems for the asymmetric hydrogenation of trifluoromethyl ketones and imines. rsc.orgresearchgate.net

Beyond hydrogenation, other metal-catalyzed transformations are also valuable. For example, the addition of arylboroxines to N,O-acetals of trifluoroacetaldehyde (B10831) can be catalyzed by a neutral Pd(II) complex, providing access to benzylic α-trifluoromethyl amines. nih.gov

Diastereoselective Synthesis Protocols

One-Pot Diastereoselective Synthesis of Trifluoromethylated Amino Alcohols

A highly diastereoselective and straightforward route for the synthesis of enantiopure β-trifluoromethyl β-amino alcohols involves the addition of organolithium species to chiral 2-hydroxymethyl fluorinated oxazolidines (Fox). acs.orgthieme-connect.com This method provides access to β-amino alcohols with a quaternary center at the β-position. acs.org The reaction proceeds with high diastereoselectivity, often yielding a single diastereomer. acs.org

Another approach involves the stereoselective reduction of intermediate amino ketones. For instance, the reaction of 1-(trifluoromethyl) epoxy ethers with dimethylaluminum amide, followed by an in situ chelation-controlled stereoselective reduction, yields anti-(trifluoromethyl) β-amino alcohols with high diastereoisomeric excess (90% de). acs.org

A chemoenzymatic strategy has also been developed for accessing enantioenriched β-trifluoromethyl-β-amino alcohols. acs.org This involves a biocatalytic N-H carbenoid insertion followed by chemical transformations. acs.org

Influence of Reaction Conditions on Diastereocontrol and Facial Selectivity

The stereochemical outcome of diastereoselective syntheses is often highly dependent on the reaction conditions. In the synthesis of trifluoromethylated amino alcohols from monoterpenes, the trifluoromethylation of β-keto-benzyl-O-oximes using the Ruppert-Prakash reagent (TMSCF₃) proceeds with high chemo- and stereoselectivity. mdpi.comnih.govresearchgate.net The reaction occurs exclusively at the C=O bond, and the subsequent reduction of the resulting β-hydroxy-benzyl-O-oximes to the corresponding amino alcohols also proceeds stereoselectively, forming one of the possible diastereomers. mdpi.comnih.govresearchgate.net

In the synthesis of β-branched β-trifluoromethyl α-amino acid derivatives, the choice of organocatalyst can significantly influence the diastereoselectivity. semanticscholar.org For example, using a dihydroquinine derivative can favor the formation of the syn-isomer, while a dihydroquinidine (B8771983) derivative can lead to the anti-isomer. semanticscholar.org The enantiomeric purity of the starting materials also plays a crucial role in achieving high diastereoselectivity in subsequent steps. semanticscholar.org

Multicomponent Reactions (MCRs) for Fluorinated Amine Frameworks

Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules from simple starting materials in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been applied to the synthesis of fluorinated amine frameworks and peptide-like structures. nih.govnih.govyoutube.comresearchgate.netmdpi.com

The classical Ugi four-component reaction involves the condensation of an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. youtube.com This reaction has been utilized in the synthesis of complex molecules, including the antiviral drug Telaprevir. researchgate.net The Passerini three-component reaction, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-acyloxyamide. researchgate.net

These reactions can be adapted for the synthesis of fluorinated compounds. For example, fluorinated aldehydes or amines can be used as components in Ugi and Passerini reactions to generate fluorinated peptidomimetics. nih.gov The development of interrupted Ugi and Passerini reactions has further expanded the scope of these transformations, allowing for the synthesis of novel and unexpected molecular scaffolds. nih.gov

Scalable Synthetic Protocols for Industrial and Large-Scale Production (Generic to Trifluorinated Amines)

The development of scalable synthetic protocols is crucial for the industrial production of trifluorinated amines. Hydrogenation reduction is a key reaction for the economical and sustainable production of various amines, including fluorinated ones. alfa-chemistry.com This can be achieved by the reduction of readily available fluorine-containing nitro compounds in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen. alfa-chemistry.com

For specific chiral amines, methods that have been demonstrated on a gram scale offer promise for larger-scale production. For instance, a method for the synthesis of γ-chiral aliphatic amines from α-chiral allylic amines using a base catalyst, followed by a diastereoselective reduction, has been successfully performed on a gram scale. nih.govacs.org

Applications of 2s 1,1,1 Trifluoro 3 Methylbutan 2 Amine As a Chiral Building Block and Ligand

Role in Stereoselective Construction of Complex Molecular Architectures

The presence of a chiral center and a trifluoromethyl group makes (2S)-1,1,1-trifluoro-3-methylbutan-2-amine a sought-after component for creating sophisticated molecular structures with precise three-dimensional arrangements. Chiral amines are crucial intermediates in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. mdpi.comyale.edu

The incorporation of fluorine into organic molecules is a prominent strategy in drug design and discovery. nih.gov The trifluoromethyl (CF3) group, in particular, can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govmdpi.com As a chiral precursor, this compound serves as a key starting material for the synthesis of single-enantiomer α-trifluoromethyl amines, which are increasingly utilized as amide surrogates in peptidomimetics and other drug candidates. nih.gov The stereochemical identity of these amines is often critical for the potency and efficacy of the final active pharmaceutical ingredient. nih.gov The use of such chiral building blocks circumvents the need for challenging and often costly enantioselective separation steps later in a synthetic sequence. enamine.net

This compound is an exemplary building block for constructing novel fluorinated molecules. nih.gov The demand for new chemical entities with improved pharmacological profiles drives the exploration of unique structural motifs. nih.gov By providing a ready-made source of both chirality and a CF3 group, this compound facilitates the synthesis of complex intermediates that are subsequently elaborated into advanced drug candidates. Its application allows medicinal chemists to systematically probe the effects of stereochemistry and fluorination on a molecule's biological activity, absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Chiral Ligand and Catalyst Development

Beyond its role as a structural component, the amine functionality in this compound allows it to be used in the development of chiral ligands and catalysts for asymmetric synthesis. These catalysts are designed to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Chiral ionic liquids (CILs) are salts in a liquid state that are composed of chiral ions. researchgate.net They have emerged as promising media and catalysts for asymmetric synthesis, offering unique properties such as high thermal stability and recyclability. researchgate.netmdpi.com this compound can be chemically incorporated into the structure of either the cation or the anion of an ionic liquid. This integration imparts chirality to the ionic liquid itself, creating a chiral environment that can influence reactions carried out within it. nih.gov These functionalized CILs can act as recyclable organocatalysts for asymmetric transformations, including Michael additions and reductions, often affording products with high yields and enantioselectivities. researchgate.netnih.gov The design of such CILs allows for the tuning of their properties to achieve strong chiral interactions, providing new solutions for asymmetric synthesis and enantioselective separations. nih.govnih.gov

Chiral amines can function as organocatalysts, directly participating in reaction mechanisms to induce stereoselectivity without the need for a metal. This approach is a cornerstone of modern asymmetric synthesis. The amine can react with a carbonyl compound to form a transient chiral enamine or iminium ion, which then engages in a stereocontrolled reaction with another substrate.

The Mannich reaction is a classic carbon-carbon bond-forming reaction that creates a β-amino carbonyl compound. In its asymmetric variant, a chiral catalyst is used to control the stereochemistry of the newly formed stereocenters. Chiral amines and their derivatives play a crucial role in this context. While direct catalysis by this compound is one possibility, its derivatives are highly effective. For instance, related chiral N-sulfinyl imines are widely used as electrophiles in diastereoselective Mannich-type additions. beilstein-journals.orgnih.govrsc.org

In these reactions, a nucleophile adds to the chiral imine, with the stereochemical outcome being directed by the chiral auxiliary. Research has demonstrated that various nucleophiles, including malonic acid derivatives and arylethynes, can be added to trifluoromethylated N-tert-butylsulfinyl imines to produce chiral β-trifluoromethyl-β-amino acids and trifluoromethylpropargylamines, respectively. beilstein-journals.orgrsc.org The choice of catalyst or base can be critical, sometimes allowing for stereodivergent synthesis where either diastereomer of the product can be obtained selectively. rsc.org The products of these reactions are valuable intermediates for more complex molecules. nih.govrsc.org

Below is a data table summarizing the optimization of a Mannich reaction with an arylethyne nucleophile and a chiral trifluoromethylated sulfinylimine, illustrating how reaction conditions influence yield and diastereoselectivity. beilstein-journals.org

EntryBaseSolventYield (%)Diastereomeric Ratio (dr)
1n-BuLiCH₂Cl₂4655:45
2n-BuLiTHF7055:45
3n-BuLiToluene5455:45
4LiHMDSCH₂Cl₂8165:35
5LiHMDSTHF7460:40
6NaHMDSCH₂Cl₂7655:45
7KHMDSCH₂Cl₂7255:45

Data adapted from a study on asymmetric Mannich reactions involving (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine and 1-ethynyl-4-methoxybenzene. The conditions highlight the superior performance of LiHMDS in CH₂Cl₂ for this specific transformation. beilstein-journals.org

Development of Chiral Catalysts for Asymmetric Epoxidation

Asymmetric epoxidation of olefins is a fundamental transformation in organic synthesis, providing access to chiral epoxides which are versatile intermediates for the synthesis of a wide array of enantiomerically pure compounds. The development of effective chiral catalysts for this reaction is a continuous area of research.

Currently, there is a lack of specific published research that describes the use of this compound or its derivatives in the development of chiral catalysts for asymmetric epoxidation. The design of such catalysts often involves the incorporation of a chiral backbone, frequently derived from chiral amines or amino alcohols, into a ligand that coordinates with a metal center or acts as an organocatalyst. While fluorinated chiral amines are of interest in catalyst design due to their unique steric and electronic properties, detailed studies on the application of this specific compound are not present in the scientific literature.

Chirality Transfer in Asymmetric Reactions Employing Related Chiral Solvents

The use of chiral solvents as a medium for asymmetric reactions offers an alternative strategy for inducing enantioselectivity. In this approach, the chiral environment provided by the solvent influences the transition state of the reaction, leading to the preferential formation of one enantiomer.

There is no available scientific literature that investigates the use of this compound or its derivatives as chiral solvents for the purpose of chirality transfer in asymmetric reactions. The development of effective chiral solvents is a challenging area of research, and while the concept is well-established, practical applications are often limited by factors such as the cost of the solvent and the modest levels of enantioselectivity achieved. Research in this area continues, but specific studies involving the target compound have not been reported.

Computational and Theoretical Studies of 2s 1,1,1 Trifluoro 3 Methylbutan 2 Amine Derivatives

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. Conformational analysis of chiral trifluoromethyl amines and their derivatives is essential for understanding their interactions and reactivity. The presence of the bulky and highly electronegative trifluoromethyl (CF3) group significantly influences the molecule's preferred spatial arrangement.

Computational studies on peptides incorporating chiral α-trifluoromethyl amino acids, which share structural motifs with derivatives of (2S)-1,1,1-trifluoro-3-methylbutan-2-amine, have revealed distinct conformational preferences. Techniques such as Fourier transform infrared (FT-IR) absorption, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR, and circular dichroism (CD) spectra, complemented by X-ray crystallographic analysis, show that these molecules often adopt stable secondary structures like helices. nii.ac.jp For instance, studies on L-Leu-based pentapeptides containing (R)- or (S)-α-trifluoromethylalanine showed that both form right-handed 310-helical structures. nii.ac.jp The φ and ψ torsion angles, which define the peptide backbone conformation, can be calculated and compared to ideal helical structures. nii.ac.jp The stereochemistry of the α-CF3 amine moiety is critical in determining these conformational outcomes and has significant consequences for the molecule's properties and potency. nih.gov

These analyses demonstrate that the trifluoromethyl group, through steric and electronic effects, can act as a powerful conformational constraint, pre-organizing the molecule into a specific shape. This is a key principle in the design of peptidomimetics and other bioactive compounds. nih.govbohrium.com

Density Functional Theory (DFT) Applications in Predicting Transition States and Diastereoselectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict geometric parameters, and understand the origins of stereoselectivity in reactions involving trifluoromethylated compounds. whiterose.ac.uk

DFT calculations can accurately predict molecular geometries, which can then be validated by comparison with experimental data from X-ray crystallography. nih.govresearchgate.net For example, studies on Schiff bases derived from trifluoromethyl amines have shown an excellent agreement between geometric parameters (bond lengths and angles) calculated using DFT (at levels of theory such as M06/6-31g(d,p) or B3LYP/6-31G*) and those determined experimentally. whiterose.ac.uknih.gov

The following table presents a comparison of selected bond lengths for a trifluoromethyl-containing imine compound, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), as determined by experimental X-ray diffraction (XRD) and calculated by DFT, illustrating the predictive power of the theoretical approach. nih.gov

BondDFT Calculated Length (Å)XRD Experimental Length (Å)
F1–C221.3361.334
F2–C221.3391.343
F3–C221.3401.321
C1–C21.4091.395
C1–C61.4091.402

This table is interactive. Click on the headers to sort the data.

Furthermore, DFT is instrumental in mapping reaction pathways and calculating the energies of transition states. This allows for the prediction of reaction feasibility and the origins of diastereoselectivity in synthetic routes that produce chiral trifluoromethylated amines. By modeling the transition states of competing reaction pathways, chemists can understand why one diastereomer is formed preferentially over another, enabling the rational design of more selective syntheses. whiterose.ac.uk

Molecular Modeling of Ligand-Receptor Interactions for Trifluorinated Amine-Containing Compounds

In drug discovery, understanding how a molecule binds to its biological target (e.g., a protein or enzyme) is paramount. Molecular modeling and docking studies are computational techniques used to predict and analyze these interactions. For compounds containing trifluorinated amine fragments, these methods elucidate the role of the CF3 group in enhancing binding affinity and specificity.

For example, a study on glucocorticoid receptor (GR) ligands demonstrated the effect of replacing a trifluoromethyl group. ebi.ac.uk Docking simulations suggested that the trifluoromethylated ligand binds in a specific conformation, but when the CF3 group was replaced with a larger benzyl (B1604629) group, the ligand adopted a different binding mode similar to that of a known antagonist, altering its biological function from an agonist to an antagonist. ebi.ac.uk More recent studies on inhibitors of the enzyme PRMT5 showed that a 5-(trifluoromethyl)pyridine group extends into a lipophilic binding pocket, forming favorable hydrophobic packing interactions with key amino acid residues like Phe300, Tyr304, and Phe580. acs.org These specific interactions, revealed through computational modeling, are crucial for the compound's high potency and selectivity. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Trifluorinated Amine Fragments

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. Computational approaches are integral to modern SAR investigations, helping to rationalize experimental findings and predict the activity of new derivatives. For fragments like this compound, computational SAR can guide modifications to optimize potency, selectivity, and pharmacokinetic properties.

The trifluoromethyl group is a key pharmacophore due to its unique properties. It is a strong electron-withdrawing group that can alter the pKa of nearby functional groups, such as the amine in trifluoromethyl amines, making them less basic than their non-fluorinated counterparts. nih.gov This modification can change the hydrogen-bonding nature of the amine to more closely resemble that of an amide, impacting its interaction with biological targets. nih.gov Computationally derived descriptors such as molecular electrostatic potential (MEP) can quantify these electronic effects.

SAR studies have consistently shown that incorporating a trifluoromethyl group can lead to improved biological activity. In a series of benzimidazole–pyrimidine hybrids, a sterically hindered trifluoromethyl substituent was found to enhance in vitro cytotoxicity against a human lung cancer cell line. mdpi.com The trifluoromethyl group often serves as a bioisostere for other chemical groups like chlorine or a methyl group, but it can offer advantages in terms of metabolic stability and lipophilicity. nih.govacs.org Computational SAR helps to deconvolute these effects, predicting how changes in lipophilicity (logP) and electronic distribution will affect a compound's ability to cross cell membranes and bind to its target, thereby accelerating the drug design cycle. acs.org

Q & A

What are the established synthetic routes for (2S)-1,1,1-trifluoro-3-methylbutan-2-amine, and how can reaction conditions be optimized for enantiomeric purity?

Level: Advanced
Answer:
The synthesis of fluorinated amines like this compound often involves alkylation of chiral amine precursors followed by purification. A method analogous to the trifluoroethylation of methyl (2S)-2-amino-3,3-dimethylbutanoate () can be adapted:

  • Key steps : Use trifluoromethylation reagents (e.g., trifluoromethanesulfonic acid derivatives) under nitrogen, with chiral catalysts or chiral auxiliaries to preserve stereochemistry.
  • Optimization : Adjust reaction time (e.g., 24–48 hours), temperature (50–70°C), and solvent polarity (THF or DMF) to enhance yield and enantioselectivity. Purification via C18 reverse-phase chromatography () or chiral HPLC is critical to isolate the (2S)-enantiomer.
    Data Table :
ParameterTypical RangeImpact on Enantiomeric Excess (ee)
Temperature60–70°CHigher temps reduce ee due to racemization
Catalyst Loading5–10 mol%>10% improves ee but increases cost
Reaction Time24–36 hProlonged time may degrade product

How can researchers validate the stereochemical configuration of this compound?

Level: Basic
Answer:
Stereochemical validation requires:

  • X-ray crystallography : Resolve the absolute configuration using single crystals (as done for CNBF-amine derivatives in ).
  • Chiral HPLC/GC : Compare retention times with racemic mixtures or known standards.
  • NMR spectroscopy : Analyze coupling constants (e.g., 1^1H-NMR) for diastereotopic proton splitting patterns.
  • Optical rotation : Compare specific rotation values with literature data (e.g., PubChem entries in ).
    Note : Cross-validate results using at least two methods to mitigate instrument-specific errors.

What analytical techniques are recommended for detecting impurities in synthesized batches?

Level: Advanced
Answer:
Impurity profiling involves:

  • LC-MS : Identify low-level byproducts (e.g., des-fluoro analogs) with high sensitivity.
  • 19^{19}F-NMR : Quantify fluorinated impurities using fluorine’s sharp signals ( ).
  • HPLC with UV detection : Monitor column retention times for known contaminants (e.g., unreacted precursors).
    Critical Step : Use orthogonal methods (e.g., combining LC-MS and 19^{19}F-NMR) to resolve overlapping peaks or isobaric interferences.

How does the hydrochloride salt form of this compound influence its stability and solubility?

Level: Basic
Answer:
The hydrochloride salt (CAS 101054-96-0, ) enhances stability and aqueous solubility:

  • Stability : Protonation of the amine reduces oxidation susceptibility. Store under inert gas (N2_2) at −20°C to prevent degradation.
  • Solubility : Hydrochloride salts typically exhibit higher solubility in polar solvents (e.g., water, ethanol) compared to free bases. Conduct pH-dependent solubility studies for formulation in biological assays.
    Data Table :
FormSolubility in Water (mg/mL)Stability (RT, 1 week)
Free Base<180% purity
Hydrochloride>50>95% purity

What strategies are effective for resolving contradictions in chiral purity data across different batches?

Level: Advanced
Answer:
Discrepancies in ee% may arise from:

  • Variability in synthetic steps : Re-examine catalyst activity, moisture levels, or trace metal contaminants.
  • Analytical method limitations : Calibrate instruments with certified standards and ensure column integrity in HPLC.
    Action Plan :

Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, glovebox).

Cross-validate using multiple analytical platforms (e.g., NMR, chiral HPLC, and optical rotation).

Statistically analyze batch data (e.g., ANOVA) to identify outlier conditions.
Reference : Similar fluorinated amines in required iterative optimization to achieve >99% ee.

What are the applications of this compound in medicinal chemistry research?

Level: Basic
Answer:
The trifluoromethyl group confers metabolic stability and bioavailability, making it valuable for:

  • Protease inhibitor design : Fluorine’s electronegativity modulates binding to catalytic sites.
  • PET radiotracer development : 18^{18}F-labeled analogs can be synthesized for imaging studies.
  • SAR studies : Compare activity against non-fluorinated analogs to elucidate fluorine’s role (e.g., ’s comparison of methylphenylpentanamine derivatives).

How can computational modeling assist in predicting the reactivity of this compound?

Level: Advanced
Answer:

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution at the trifluoromethyl group).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes in ).
  • pKa_a prediction : Estimate basicity of the amine group using software like MarvinSuite or ACD/Labs.
    Case Study : Fluorinated cyclopropane derivatives ( ) were optimized using DFT to enhance binding affinity.

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Feasible Synthetic Routes

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Reactant of Route 1
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine
Reactant of Route 2
(2S)-1,1,1-trifluoro-3-methylbutan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.